molecular formula C11H12Cl2N2O B4181116 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide

2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide

Cat. No. B4181116
M. Wt: 259.13 g/mol
InChI Key: WASQRJUAISYDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide, also known as DMCC, is a chemical compound that has been used extensively in scientific research. DMCC is a cyclopropane carboxamide derivative that has been shown to have potential applications in the field of medicine, particularly in the treatment of various diseases.

Mechanism of Action

2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that plays a key role in the production of inflammatory mediators, while PDE-4 is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting the activity of these enzymes, 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide can reduce inflammation and tumor growth.
Biochemical and Physiological Effects
2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively characterized in terms of its chemical and biological properties. However, 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide also has some limitations. It is relatively insoluble in water, which can make it difficult to administer in certain experimental settings. In addition, 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to have some toxicity in animal models, which may limit its use in certain applications.

Future Directions

There are a number of potential future directions for research on 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide. One area of interest is the development of novel 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide derivatives with improved solubility and reduced toxicity. Another area of interest is the investigation of the potential use of 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, further research is needed to fully elucidate the mechanism of action of 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide and its potential clinical applications.

Scientific Research Applications

2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2,2-dichloro-1-methyl-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c1-7-4-3-5-14-8(7)15-9(16)10(2)6-11(10,12)13/h3-5H,6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASQRJUAISYDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2(CC2(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dichloro-1-methyl-N-(3-methylpyridin-2-yl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide
Reactant of Route 4
2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.